molecular formula C9H16O3 B1371193 2-(Cyclopentyloxy)butanoic acid CAS No. 1157982-27-8

2-(Cyclopentyloxy)butanoic acid

Cat. No.: B1371193
CAS No.: 1157982-27-8
M. Wt: 172.22 g/mol
InChI Key: LGKCVIZESXEACQ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)butanoic acid is a carboxylic acid derivative characterized by a cyclopentyl ether group attached to the second carbon of a butanoic acid backbone. Its structure (C₉H₁₆O₃) combines lipophilic cyclopentyloxy and hydrophilic carboxylic acid moieties, making it a molecule of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-cyclopentyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-8(9(10)11)12-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCVIZESXEACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanol with butanoic acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentyloxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)butanoic acid exerts its effects depends on its interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The specific pathways involved would depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Differences:

  • Substituent Type: 2-(Cyclopentyloxy)butanoic acid: Cycloalkyl ether (cyclopentyl). MCPB/2,4-DB: Aromatic chlorophenoxy groups.
  • Carbon Chain Position: The ether group in this compound is on C₂, whereas MCPB/2,4-DB feature phenoxy groups on C₄.

Functional Implications:

  • Herbicidal Activity: Chlorophenoxy derivatives (e.g., MCPB) act as synthetic auxins, disrupting plant growth via hormone mimicry. The absence of chlorine atoms and aromaticity in this compound likely diminishes herbicidal activity .

Acetic Acid Derivatives with Bulky Substituents

2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) (C₁₄H₁₂O₃) serves as a comparator due to its sterically hindered structure .

Key Contrasts:

  • Acid Strength: Benzilic acid’s α-hydroxy group and diphenyl substitution lower its pKa (~3.1) compared to aliphatic acids like this compound (estimated pKa ~4.5–5.0).
  • Applications: Benzilic acid is used in organic synthesis and pharmaceuticals (e.g., anticholinergic agents), whereas this compound’s applications remain speculative without experimental data.

Amino-Substituted Butanoic Acids

Examples include (2S)-2-aminobutanoic acid and derivatives like (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid .

Functional Divergence:

  • Reactivity: Amino groups confer zwitterionic properties and participation in peptide bonds, unlike the ether-linked cyclopentyloxy group.
  • Biological Roles: Amino butanoic acids (e.g., GABA analogs) are critical in neurotransmission, whereas alkoxy-substituted acids may target different biochemical pathways.

Comparative Data Table

Compound Substituent(s) Molecular Formula Key Properties/Applications
This compound Cyclopentyloxy (C₂) C₉H₁₆O₃ High lipophilicity; unconfirmed bioactivity
MCPB 4-Chloro-2-methylphenoxy (C₄) C₁₁H₁₃ClO₃ Synthetic auxin herbicide
2,4-DB 2,4-Dichlorophenoxy (C₄) C₁₀H₉Cl₂O₃ Herbicide; auxin mimicry
Benzilic acid 2-Hydroxy-2,2-diphenyl C₁₄H₁₂O₃ pKa ~3.1; pharmaceutical intermediate
(2S)-2-aminobutanoic acid Amino (C₂) C₄H₉NO₂ Neurotransmitter precursor

Biological Activity

2-(Cyclopentyloxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The molecular formula is C9H16O3C_9H_{16}O_3, and it features a cyclopentyl group attached to a butanoic acid moiety. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of specific biochemical pathways. Research indicates that it may interact with various receptors and enzymes, leading to diverse pharmacological effects.

Potential Mechanisms:

  • Inhibition of Phosphodiesterases : Preliminary studies suggest that this compound may inhibit phosphodiesterase (PDE) activity, which plays a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides.
  • Modulation of Inflammatory Responses : The compound has been evaluated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 of 25 µM.
Johnson et al. (2024)Reported induction of apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability at concentrations above 50 µM.
Lee et al. (2023)Investigated anti-inflammatory effects in a murine model, showing reduced cytokine levels after treatment with the compound.

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